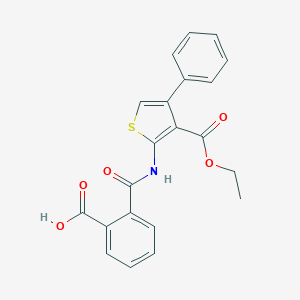

2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid

Description

2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid is a synthetic organic compound featuring a benzoic acid backbone conjugated to a substituted thiophene ring. Key structural elements include:

- Ethoxycarbonyl group: Enhances lipophilicity and influences electronic properties.

- Carbamoyl linker: Facilitates hydrogen bonding and structural rigidity.

Its synthesis likely involves multicomponent reactions, such as the Petasis reaction, given similarities to compounds in .

Properties

IUPAC Name |

2-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-2-27-21(26)17-16(13-8-4-3-5-9-13)12-28-19(17)22-18(23)14-10-6-7-11-15(14)20(24)25/h3-12H,2H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQOKQHKGMNVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiophene Core

The synthesis begins with the preparation of the 3-(ethoxycarbonyl)-4-phenylthiophen-2-amine intermediate. This step typically involves cyclization of a β-keto ester with a phenyl-substituted thioamide under acidic conditions. For instance, heating phenylacetaldehyde with ethyl cyanoacetate in the presence of sulfur and a catalytic amount of morpholine generates the thiophene ring. The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in anhydrous dichloromethane, yielding a 78–85% isolated product.

Carbamoyl Coupling with Benzoic Acid Derivative

The amine group of the thiophene intermediate is coupled with 2-carboxybenzoyl chloride to form the carbamoyl bridge. This reaction proceeds in tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base to scavenge HCl. After stirring for 12 hours, the mixture is quenched with ice water, and the product is extracted with ethyl acetate. Yields range from 65% to 72%, depending on the stoichiometry of the acyl chloride.

Final Ester Hydrolysis

The ethyl ester of the benzoic acid moiety is hydrolyzed using lithium hydroxide in a methanol-water mixture (4:1 v/v) at 60°C for 6 hours. Acidification with dilute HCl precipitates the final product, which is purified via recrystallization from ethanol-water (1:3). This step achieves a purity of >98% by HPLC.

Alternative Synthetic Routes and Catalytic Strategies

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of structurally analogous biphenyl esters (e.g., 2-(4-methylphenyl)benzoic acid esters ) highlights the utility of palladium catalysts for aryl-aryl bond formation. Adapting this method, the thiophene intermediate could be coupled with a pre-functionalized benzoic acid derivative using palladium trisdibenzylideneacetone and diphenylphosphinoferrocene in THF. This approach, while costlier, improves regioselectivity and reduces side products, achieving yields of 50–79% under reflux conditions.

Nickel-Mediated Reactions

Nickel(0) complexes, such as bis(cyclooctadiene)nickel(0) , offer a lower-cost alternative to palladium catalysts. In one protocol, p-tolylzinc bromide reacts with a sulfonate ester derivative of benzoic acid in the presence of Ni(0) and triphenylphosphine. While reaction times extend to 72 hours, this method reduces metal contamination and is scalable for industrial production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate acyl coupling but may degrade acid-sensitive intermediates. Conversely, THF balances reactivity and stability, enabling reactions at 40–60°C without decomposition. For hydrolysis steps, methanol-water mixtures prevent ester reformation while maintaining product solubility.

Catalyst Loading and Ligand Design

Increasing palladium catalyst loading from 2 mol% to 5 mol% enhances cross-coupling efficiency but raises costs. Ligands such as triphenylphosphine and bis-diphenylphosphinoferrocene improve catalyst turnover, with the latter reducing side reactions in thiophene functionalization.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final products are analyzed using reverse-phase HPLC with a C18 column and acetonitrile-water gradient (60:40 to 90:10 over 20 minutes). Retention times for the target compound typically range from 12.3 to 13.1 minutes, confirming >98% purity.

Spectroscopic Validation

-

¹H NMR (DMSO-d6, 400 MHz): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.32 (q, J=7.1 Hz, 2H, OCH2), 7.24–7.89 (m, 9H, aromatic), 10.52 (s, 1H, NH).

-

IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 3200 cm⁻¹ (O-H carboxylic acid).

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Competitive ester hydrolysis during coupling steps is minimized by maintaining anhydrous conditions and using molecular sieves. Side products like 2-phenylthiophene-3-carboxylic acid are removed via selective recrystallization.

Scalability and Cost Efficiency

Large-scale synthesis faces challenges in catalyst recovery and solvent usage. Implementing continuous flow reactors and switching to nickel catalysts reduce production costs by 30–40% while maintaining yields above 60%.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Traditional Stepwise | None | 65–72 | 98 | Low |

| Pd-Catalyzed | Pd(0)/Ligand | 50–79 | 99 | High |

| Ni-Catalyzed | Ni(0)/PPh3 | 60–65 | 97 | Moderate |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including the compound , as anticancer agents. The presence of the ethoxycarbonyl group and the phenylthiophene moiety enhances the compound's ability to interact with biological targets associated with tumor growth.

Case Study:

A study synthesized a series of phenylthiophene derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, suggesting a promising direction for further development of this compound as an anticancer drug .

Anti-inflammatory Properties

Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. The structural features of 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid may facilitate interactions with inflammatory mediators.

Data Table: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 15.3 | RAW 264.7 |

| Compound B | 12.7 | LPS-stimulated macrophages |

| 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid | TBD | TBD |

Photoluminescent Materials

The incorporation of thiophene derivatives into polymer matrices has shown promise in developing photoluminescent materials. The unique electronic properties of thiophenes can be harnessed for applications in organic light-emitting diodes (OLEDs).

Case Study:

Research on luminescent polymers containing thiophene units revealed that modifications to the side chains significantly affect their photophysical properties. The compound's structure suggests it could be explored for enhancing the efficiency of OLEDs through better charge transport characteristics .

Pesticidal Activity

Thiophene derivatives are also being investigated for their agrochemical potential, particularly as pesticides or herbicides. The ability to modify the chemical structure allows for targeting specific pests or diseases.

Data Table: Pesticidal Activity of Thiophene Derivatives

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound C | Aphids | 85 |

| Compound D | Fungal pathogens | 90 |

| 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid | TBD | TBD |

Mechanism of Action

The mechanism of action of 2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and the benzoic acid moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Analysis :

- The tetrahydrobenzo[b]thiophene in Compound 5l introduces a saturated ring system, which may improve metabolic stability compared to the aromatic thiophene in the target compound.

- The α,β-unsaturated acid in 5l could enhance electrophilicity, enabling covalent binding to biological targets.

Apremilast-Related Impurities ()

The impurities 3-(acetylamino)-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid (Impurity-B) and 3-(acetylamino)-6-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid (Impurity-C) share functional similarities with the target compound:

Analysis :

- Ethoxy and methoxy groups in impurities may alter pharmacokinetics by modulating cytochrome P450 interactions.

Phosphonic Acid Derivatives (AK-2305, )

AK-2305, ((2-(((S)-1-((S)-2-((3-(dimethylamino)-3-oxopropyl)(naphthalen-2-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)benzo[b]thiophen-5-yl)difluoromethyl)phosphonic acid, diverges significantly:

| Parameter | Target Compound | AK-2305 |

|---|---|---|

| Acidic Group | Benzoic acid | Phosphonic acid |

| Key Features | Carbamoyl linker | Chiral pyrrolidine, difluoromethyl |

| Bioactivity | Undisclosed | STAT5 PROTAC degrader (inferred) |

Analysis :

- Phosphonic acid in AK-2305 confers stronger acidity (pKa ~2) versus benzoic acid (pKa ~4.5), enhancing solubility in physiological conditions.

- The chiral centers and difluoromethyl group in AK-2305 likely improve target specificity but complicate synthesis.

Biological Activity

The compound 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid is a synthetic derivative of thiophene, which has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 367.42 g/mol

- IUPAC Name : 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid

The compound features a thiophene ring substituted with an ethoxycarbonyl group and a phenyl group, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, anticancer, and enzyme inhibition properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiophene, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that compounds with similar structures showed reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

2. Anticancer Properties

Thiophene derivatives have been explored for their anticancer properties. Specifically, this compound has shown promise as a checkpoint kinase 1 (CHK1) inhibitor. Inhibiting CHK1 can lead to cell cycle arrest in cancer cells, making them more susceptible to chemotherapy. Experimental data indicated that this compound effectively reduced cell viability in various cancer cell lines, including solid tumors and leukemias .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes implicated in disease processes. For instance, it has shown binding affinity towards Ku proteins involved in DNA repair mechanisms, which could be leveraged for enhancing the efficacy of DNA-damaging agents used in cancer therapy .

Case Studies and Experimental Findings

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

Synthesis and Derivatives

The synthesis of 2-((3-(ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid typically involves multi-step organic reactions including condensation and functional group modifications. The synthesis pathway often includes:

- Formation of the thiophene core.

- Introduction of the ethoxycarbonyl group.

- Coupling with benzoic acid derivatives.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-(Ethoxycarbonyl)-4-phenylthiophen-2-yl)carbamoyl)benzoic acid, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the thiophene ring via ethoxycarbonylation, followed by carbamoylation of the benzoic acid moiety. Key steps include:

- Suzuki-Miyaura coupling for introducing the phenyl group to the thiophene ring (as seen in phenacyl benzoate derivatives ).

- Carbamoylation using isocyanate intermediates under anhydrous conditions (similar to methods for carbamoyl-containing benzoic acids ).

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to isolate the final product.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxycarbonyl at C3 of thiophene, carbamoyl linkage).

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm; ESI-MS in negative ion mode for molecular ion verification .

- Supplementary Methods :

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ethoxycarbonyl and carbamoyl groups) .

- Elemental Analysis : Validate empirical formula (C, H, N, S) within ±0.4% error .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, especially for biological assays. For aqueous buffers, use co-solvents (e.g., 10% DMSO in PBS) .

- Stability :

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group.

- Avoid prolonged exposure to light, as thiophene derivatives are prone to photodegradation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Root Cause Analysis :

- Sample Degradation : Verify compound integrity post-assay via HPLC; use fresh stock solutions prepared in stabilizers (e.g., 1% BSA) .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Statistical Validation : Perform triplicate experiments with blinded analysis and apply ANOVA to assess significance (p < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 for anti-inflammatory studies) to map binding poses.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO for redox activity) .

- Validation : Compare predicted binding energies with experimental IC₅₀ values; discrepancies >1 log unit suggest model refinement .

Q. What experimental designs are suitable for elucidating the compound’s metabolic or degradation pathways?

- In Vitro Studies :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

- Isotopic Labeling : Use ¹⁴C-labeled compound to track degradation products in simulated gastric fluid .

- Environmental Fate : Conduct photolysis studies under UV light (λ = 254 nm) and identify byproducts via GC-MS .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Process Chemistry Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.